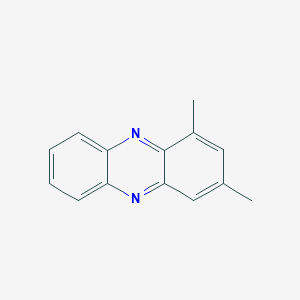

1,3-Dimethylphenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethylphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups attached to the phenazine core, which influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethylphenazine can be synthesized through several methods, including:

Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.

Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using hydrogen gas and a suitable catalyst to reduce nitro compounds to amines, followed by cyclization.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethylphenazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur, such as the demethylation with hydrobromic acid in dimethyl sulfoxide.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or ceric ammonium nitrate.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Hydrobromic acid in dimethyl sulfoxide is used for demethylation reactions.

Major Products Formed

Oxidation: The major products include oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, such as dihydro derivatives.

Substitution: Demethylated phenazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethylphenazine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-Dimethylphenazine involves its ability to undergo redox reactions, which can influence cellular redox states and electron transport processes. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound’s molecular targets and pathways include interactions with cellular enzymes and electron transport chains.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylphenazine can be compared with other phenazine derivatives, such as:

Phenazine: The parent compound with a simpler structure and different reactivity.

5,10-Dihydro-5,10-dimethylphenazine: A closely related compound with similar redox properties.

Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

This compound is unique due to its specific substitution pattern, which influences its chemical properties and biological activities.

Biologische Aktivität

1,3-Dimethylphenazine (DMP) is a compound belonging to the phenazine family, which is known for its diverse biological activities. This article explores the biological activity of DMP, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₃H₁₂N₂

- Molecular Weight : 196.25 g/mol

The compound features a phenazine backbone with two methyl groups at the 1 and 3 positions, which influences its biological properties.

Antimicrobial Activity

DMP exhibits significant antimicrobial activity against various pathogens. Research indicates that phenazines, including DMP, can produce reactive oxygen species (ROS), which contribute to their antibacterial effects.

- Mechanism of Action :

- Inhibition of bacterial biofilm formation.

- Interference with DNA replication through intercalation.

- Induction of oxidative stress in microbial cells.

Table 1: Antimicrobial Activity of DMP Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 µM | |

| Escherichia coli | 12.5 µM | |

| Pseudomonas aeruginosa | 8.0 µM |

Anticancer Activity

DMP has shown promising results in cancer research, particularly against leukemia cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in cancer therapies.

- Case Studies :

- In vitro studies demonstrated that DMP has an EC50 value significantly lower in leukemia cells compared to normal cells, indicating selective cytotoxicity.

- The compound induces G1 cell-cycle arrest and activates caspase-3 pathways leading to apoptosis.

Table 2: Cytotoxicity of DMP in Cancer Cell Lines

Other Biological Activities

In addition to its antimicrobial and anticancer properties, DMP has been studied for its potential roles in other therapeutic areas:

- Antifungal Activity : DMP has demonstrated efficacy against various fungal pathogens, including Aspergillus species.

- Antiparasitic Effects : Preliminary studies suggest activity against certain parasites, although further research is needed to substantiate these findings.

Eigenschaften

Molekularformel |

C14H12N2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

1,3-dimethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3 |

InChI-Schlüssel |

OUWSJZZLKOOVSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.